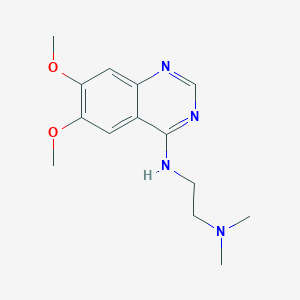
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood. However, it is believed to exert its effects through the modulation of various biological pathways. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis by targeting specific signaling pathways. In bacterial cells, it has been shown to inhibit the synthesis of cell wall components and disrupt membrane integrity. In neurological disorders, it has been studied for its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bacterial cells, it has been shown to inhibit bacterial growth and biofilm formation. In neurological disorders, it has been studied for its potential neuroprotective effects and ability to reduce inflammation.
実験室実験の利点と制限
The advantages of using 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in lab experiments include its high potency, selectivity, and specificity. It also has a relatively low toxicity profile compared to other compounds. However, its limitations include its limited solubility in water and its potential to degrade over time.
将来の方向性
There are several future directions for the research of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. In medicinal chemistry, it can be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. In materials science, it can be explored for its potential use in the development of advanced sensors and catalysts. In agriculture and environmental science, it can be studied for its potential applications in the development of eco-friendly pesticides and fertilizers. Overall, the research on this compound has the potential to lead to significant advancements in various fields.
In conclusion, 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound that has shown promise in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to significant advancements in various fields.
合成法
The synthesis of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one involves a series of chemical reactions. The starting materials include 1-(pyrrolidin-1-yl)propan-1-one, 4-chlorobenzyl chloride, and sodium azide. The reaction proceeds through multiple steps, including nucleophilic substitution, reduction, and cyclization, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and neurological disorders. In materials science, it has been explored for its potential use in the development of sensors and catalysts. In addition, it has been studied for its potential applications in agriculture and environmental science.
特性
製品名 |
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one |
|---|---|
分子式 |
C16H21N5OS |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H21N5OS/c1-12(14(22)20-9-5-6-10-20)21-15(17)18-19-16(21)23-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H2,17,18) |
InChIキー |
PMIVXGOMLLBJGL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCC1)N2C(=NN=C2SCC3=CC=CC=C3)N |
正規SMILES |
CC(C(=O)N1CCCC1)N2C(=NN=C2SCC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)

![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)



![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
